2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid
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Overview
Description
2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid is a complex organic compound that features a thiazole ring, a propanoic acid moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Propanoic Acid Moiety: The propanoic acid group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a carboxylate anion.
Attachment of the Tert-Butyl Carbamate Group: The tert-butyl carbamate group is usually introduced through the reaction of the amine group on the thiazole ring with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole ring and the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles like alkyl halides (R-X) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, offering potential for the development of new pharmaceuticals with antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of these targets. The propanoic acid moiety can also form ionic bonds with positively charged residues in proteins, further influencing their function.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
2-[(2-Methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid is unique due to its combination of a thiazole ring, a propanoic acid group, and a tert-butyl carbamate moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-(1,3-thiazol-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-7(9(14)15)13(8-5-18-6-12-8)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
ZJRFCFJPENSXKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CSC=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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